(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-yl)ethane-1,2-diol typically involves the enantioselective reduction of naphthyl ketones. One common method is the asymmetric reduction of 1-(naphthalen-1-yl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(Naphthalen-1-yl)ethane-1,2-diol may involve large-scale asymmetric reduction processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Further reduction can yield saturated hydrocarbons or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Saturated hydrocarbons, secondary alcohols.
Substitution: Halogenated naphthyl derivatives, naphthyl amines.
Scientific Research Applications
®-1-(Naphthalen-1-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Naphthalen-1-yl)ethane-1,2-diol
- 1-(Naphthalen-1-yl)ethane-1,2-diol (racemic mixture)
- 1-(Naphthalen-1-yl)ethanol
Uniqueness
®-1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. The ®-enantiomer may exhibit different reactivity, selectivity, and biological activity compared to its (S)-enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
16651-65-3 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(1R)-1-naphthalen-1-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1 |
InChI Key |
DIUGLBPPQLGORR-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.